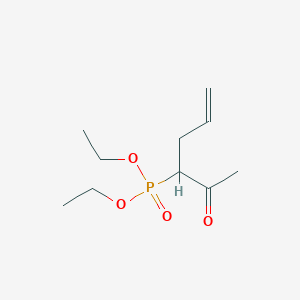![molecular formula C14H19NO7 B14620992 N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid CAS No. 58480-07-2](/img/structure/B14620992.png)
N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Carboxybicyclo[221]heptane-2-carbonyl)-L-glutamic acid is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]heptane-2-carboxylic acid, which can be synthesized through the reduction of norcamphor . This intermediate is then subjected to further reactions to introduce the carboxyl and carbonyl groups at specific positions on the bicyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and selective oxidation are often employed under controlled conditions to achieve the desired product.
化学反応の分析
Types of Reactions
N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(3-Carboxybicyclo[2.2.1]heptane-2-carbonyl)-L-glutamic acid exerts its effects involves interactions with molecular targets and pathways within biological systems. Its bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Norcamphor: A ketone derivative of norbornane, used as an intermediate in the synthesis of more complex compounds.
Uniqueness
This compound is unique due to its combination of a bicyclic structure with specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
58480-07-2 |
|---|---|
分子式 |
C14H19NO7 |
分子量 |
313.30 g/mol |
IUPAC名 |
(2S)-2-[(3-carboxybicyclo[2.2.1]heptane-2-carbonyl)amino]pentanedioic acid |
InChI |
InChI=1S/C14H19NO7/c16-9(17)4-3-8(13(19)20)15-12(18)10-6-1-2-7(5-6)11(10)14(21)22/h6-8,10-11H,1-5H2,(H,15,18)(H,16,17)(H,19,20)(H,21,22)/t6?,7?,8-,10?,11?/m0/s1 |
InChIキー |
YJHCFLUHTJEILO-DBXUXRSQSA-N |
異性体SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
正規SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
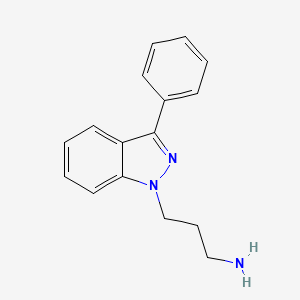
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)

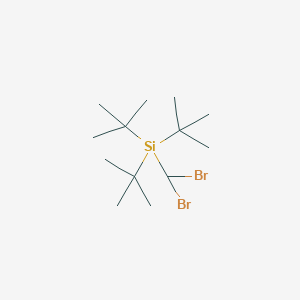
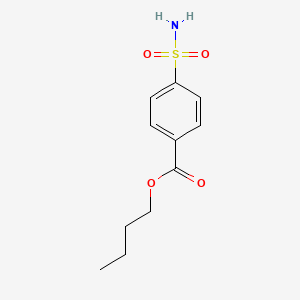
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
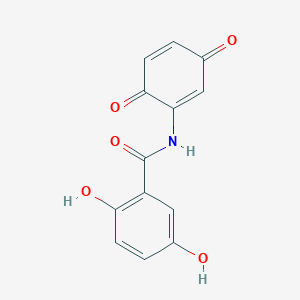
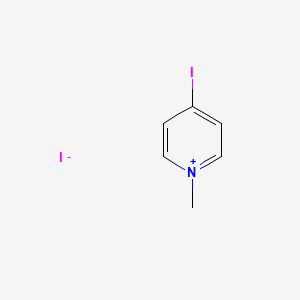
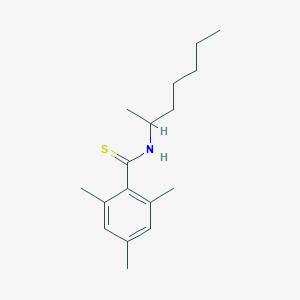
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
